

# Triethylamine N-oxide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Triethylamine N-oxide

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This technical guide provides an in-depth overview of **Triethylamine N-oxide** (TEAO), a tertiary amine oxide of significant interest in organic synthesis and as a metabolite of the industrial chemical, triethylamine. This document covers its chemical properties, synthesis, analytical methods, pharmacokinetics, and known biological roles, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

## Core Chemical and Physical Properties

**Triethylamine N-oxide** is a polar, crystalline organic compound. Its key identifiers and properties are summarized below.

Property	Value	Reference
CAS Number	2687-45-8	[1]
Molecular Formula	C <sub>6</sub> H <sub>15</sub> NO	[1]
Molecular Weight	117.19 g/mol	[1]
IUPAC Name	N,N-Diethylethanamine oxide	[1]
Appearance	Crystalline solid	[1]
Key Spectroscopic Feature	N-O stretch (IR) at ~937 cm <sup>-1</sup>	[1]

## Synthesis and Chemical Applications

TEAO is primarily synthesized by the oxidation of triethylamine. It serves as a mild and selective oxidizing agent in various organic reactions.

### Experimental Protocol: Synthesis of Triethylamine N-oxide

The most common laboratory synthesis involves the oxidation of triethylamine using hydrogen peroxide. While various catalysts can enhance this reaction, a general uncatalyzed procedure is outlined below.<sup>[1]</sup>

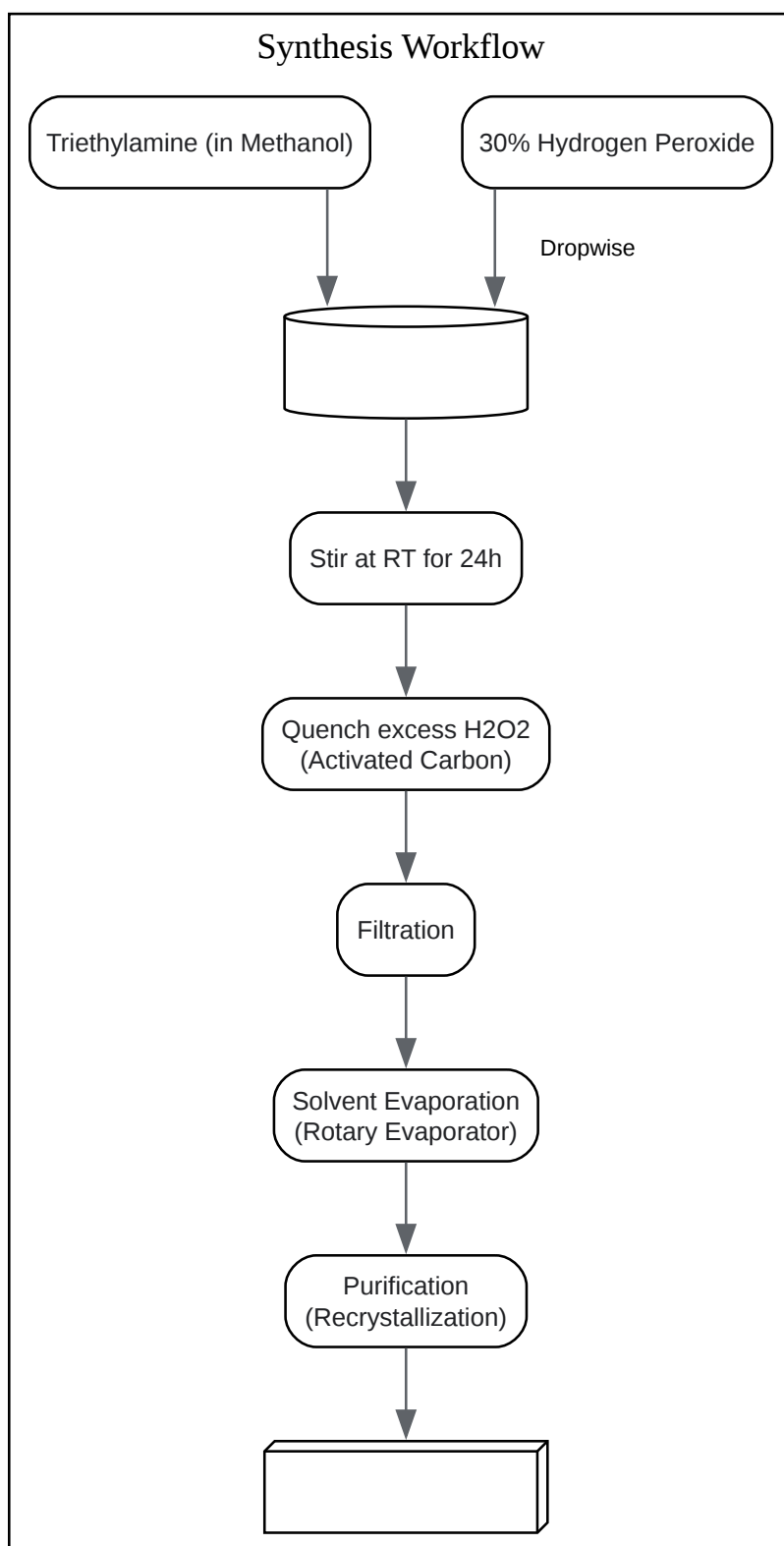
Materials:

- Triethylamine (TEA)
- Hydrogen Peroxide ( $\text{H}_2\text{O}_2$ , 30% aqueous solution)
- Methanol (or other suitable solvent)
- Activated Carbon or Manganese Dioxide (for quenching excess peroxide)
- Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
- Appropriate glassware (round-bottom flask, condenser, dropping funnel)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve triethylamine in methanol.
- Slowly add a slight molar excess of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below  $20^\circ\text{C}$  to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, cautiously add a small amount of activated carbon or  $\text{MnO}_2$  to the mixture to decompose any remaining hydrogen peroxide. Stir for 1 hour.
- Filter the mixture to remove the quenching agent.
- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude **Triethylamine N-oxide**.
- The product can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/ether).



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General workflow for the synthesis of **Triethylamine N-oxide**.

## Applications in Organic Synthesis

The relatively weak N-O bond in TEAO allows it to act as an oxygen transfer agent.<sup>[1]</sup> Its primary applications include:

- Cope Elimination: A thermal elimination reaction where TEAO decomposes to form an alkene (ethene) and N,N-diethylhydroxylamine. This reaction proceeds through a syn-periplanar transition state.<sup>[1]</sup>
- Co-oxidant: Used in catalytic oxidation reactions.
- Selective Deprotection: TEAO can be used for the chemoselective cleavage of certain protecting groups, such as tert-butyldimethylsilyl (TBS) ethers of aryl compounds, leaving alkyl TBS ethers intact.<sup>[1]</sup>

## Analytical and Spectroscopic Data

Accurate identification and quantification of TEAO are crucial for research. Due to its high polarity, chromatographic methods often require specialized columns like those used in Hydrophilic Interaction Liquid Chromatography (HILIC).

## Spectroscopic Data (Predicted)

While extensive experimental spectra for TEAO are not widely published, computational predictions based on its structure and data from analogous compounds provide expected values.

Parameter	Predicted Value / Pattern
$^1\text{H}$ NMR	Two signals expected: a quartet for the $-\text{CH}_2-$ protons (downfield) and a triplet for the $-\text{CH}_3$ - protons (upfield). <a href="#">[1]</a>
$^{13}\text{C}$ NMR	Two signals expected, corresponding to the methylene ( $-\text{CH}_2-$ ) and methyl ( $-\text{CH}_3$ ) carbons.
Mass Spec. (ESI-MS)	Protonated molecule $[\text{M}+\text{H}]^+$ at $m/z$ 118.2.
Mass Spec. Fragmentation	Key predicted fragments include loss of an oxygen atom ( $[\text{M}-\text{O}]^+$ ) and a Cope-like elimination of ethene. <a href="#">[1]</a>

## Experimental Protocol: Quantification by LC-MS/MS

The following is a general protocol for the quantification of small polar amine oxides like TEOO in biological matrices (e.g., plasma), adapted from established methods for the analogous compound, Trimethylamine N-oxide (TMAO).[\[2\]](#)[\[3\]](#)[\[4\]](#)

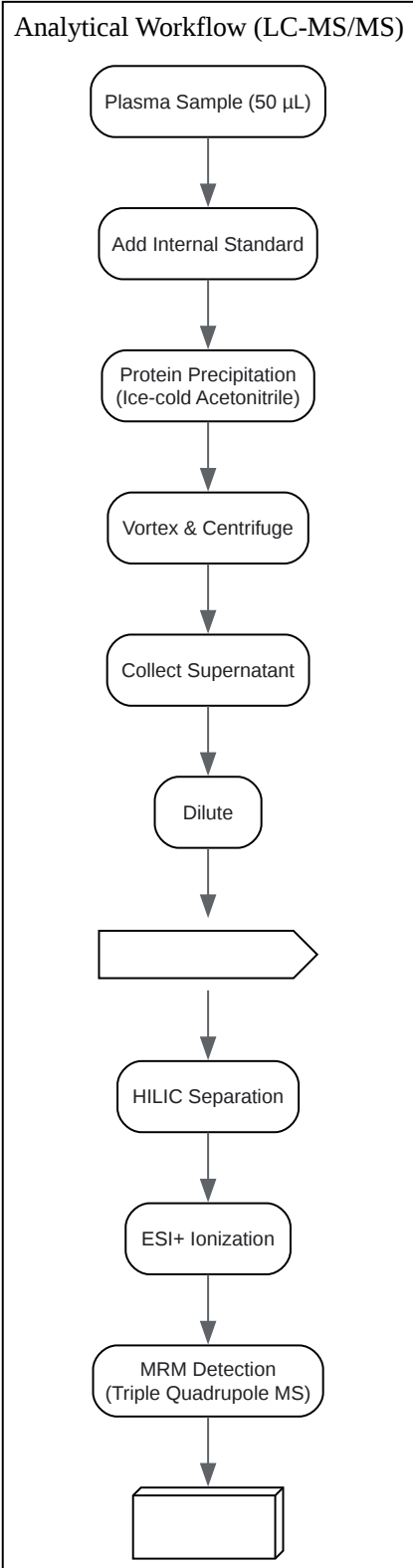
### Materials:

- Plasma sample
- Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte like  $\text{d}_9$ -TMAO for TMAO analysis)
- Acetonitrile (ACN), ice-cold (for protein precipitation)
- Methanol (MeOH)
- Formic Acid or Ammonium Acetate (mobile phase modifier)
- LC-MS grade water

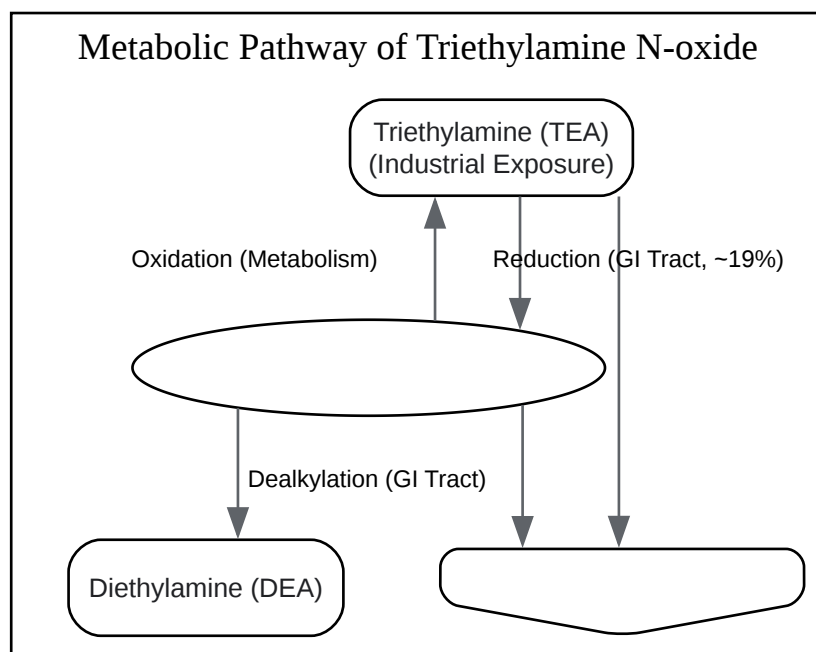
### Procedure:

- Sample Preparation:

- To 50  $\mu\text{L}$  of plasma in a microcentrifuge tube, add 10  $\mu\text{L}$  of the internal standard solution.  
[2][3]
- Add 200  $\mu\text{L}$  of ice-cold acetonitrile to precipitate proteins.[2][3]
- Vortex the mixture for 10 minutes at room temperature.[2][3]
- Centrifuge at 14,000 rpm for 5 minutes at 4°C.[2][3]
- Transfer the supernatant to a new tube and dilute with an appropriate volume of water or mobile phase starting condition solution.[3]
- Transfer the final mixture to an HPLC vial for analysis.[2]
- Chromatography:
  - Column: HILIC column is typically preferred for retaining the polar analyte.
  - Mobile Phase A: Water with 0.1% Formic Acid or 5 mM Ammonium Acetate.[3]
  - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]
  - Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 90% B) and ramping down to a lower percentage.
- Mass Spectrometry:
  - Ionization: Electrospray Ionization in Positive Mode (ESI+).
  - Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
  - MRM Transitions: Monitor the transition from the precursor ion (e.g.,  $[\text{M}+\text{H}]^+$ ) to a characteristic product ion for both the analyte and the internal standard.







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- To cite this document: BenchChem. [Triethylamine N-oxide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216960#triethylamine-n-oxide-cas-number-and-molecular-weight]

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